![molecular formula C11H14O2 B2999354 (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid CAS No. 2260939-16-8](/img/structure/B2999354.png)
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-Bicyclo[620]deca-4,9-diene-9-carboxylic acid is a unique organic compound characterized by its bicyclic structure and the presence of a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the carboxylic acid group. One common method involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure. Subsequent functionalization steps, such as oxidation or hydrolysis, are used to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications.
化学反応の分析
Types of Reactions
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity and specificity in binding to molecular targets, which can be exploited in drug design and other applications.
類似化合物との比較
Similar Compounds
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: A donor-acceptor fluorophore with applications in photocatalysis.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: Known for its antitumor activity.
Difluoroalkylated 2-azaspiro[4.5]decane: Used in the synthesis of spirocyclic compounds.
Uniqueness
(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
特性
IUPAC Name |
(4Z)-bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)10/h1-2,7-9H,3-6H2,(H,12,13)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYRHQRATMXRMJ-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C2CCC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1CC2C=C(C2CC/C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2999274.png)
![3-(1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2999276.png)
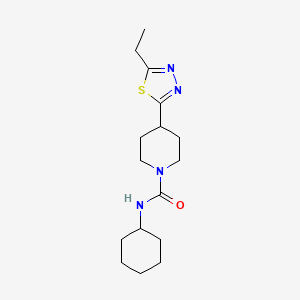
![3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2999278.png)
![(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2999279.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2999280.png)
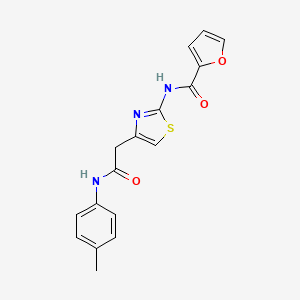
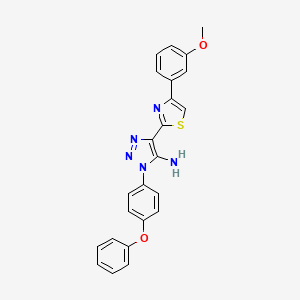
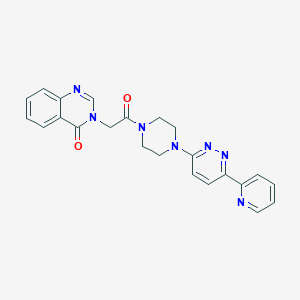
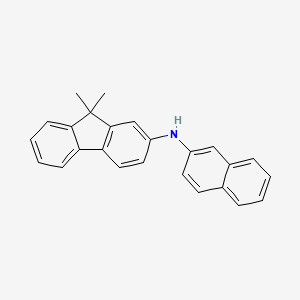
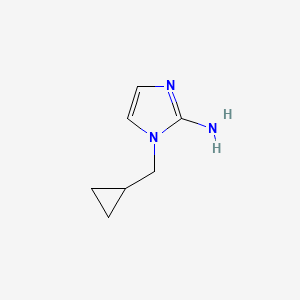
![N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}methoxycarbohydrazide](/img/structure/B2999289.png)
![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2999290.png)
![2-(3,4-dimethoxyphenyl)-5-(3-fluoro-4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2999292.png)
